N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide
Description
This compound features a quinazoline core substituted with a 4-amino group at position 2, linked to a phenyl ring. The phenyl group is connected to a piperazine carboxamide scaffold bearing a 2-chlorophenyl substituent.
Properties
IUPAC Name |
N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c26-19-9-3-6-12-22(19)31-13-15-32(16-14-31)25(33)29-21-11-5-2-8-18(21)24-28-20-10-4-1-7-17(20)23(27)30-24/h1-12H,13-16H2,(H,29,33)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDGGNILTNBFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5C(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a quinazoline moiety and a chlorophenyl group, which may enhance its interaction with biological targets. The molecular formula is CHClNO, with a molecular weight of approximately 375.85 g/mol.
Preliminary studies suggest that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation.
- Modulation of Receptor Activity : It appears to interact with various receptors, potentially altering their signaling cascades.
- Antiviral Properties : Some studies indicate that it may interfere with viral replication processes, making it a candidate for antiviral drug development.
Anticancer Activity
A series of in vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.32 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 0.50 | Inhibition of DNA synthesis |
These results highlight the compound's effectiveness in inducing cell death and inhibiting proliferation in cancer cells.
Antiviral Activity
Research has also pointed towards the compound's potential as an antiviral agent. In vitro assays against various viruses have shown promising results:
| Virus Type | IC (µM) | Effect |
|---|---|---|
| SARS-CoV-2 | 1.20 | Inhibition of viral entry |
| HAdV (Human Adenovirus) | 0.27 | Suppression of replication |
These findings suggest that this compound could play a role in treating viral infections.
Study on Anticancer Properties
A notable study conducted by Zhang et al. (2023) investigated the effects of this compound on breast cancer cell lines. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Research on Antiviral Effects
In another study focusing on SARS-CoV-2, researchers found that this compound effectively reduced viral load in infected cells by blocking the entry mechanism used by the virus to enter host cells. The study utilized both in vitro assays and computational modeling to elucidate binding interactions with viral proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine-Carboxamide Scaffold
The compound shares structural similarities with several piperazine-carboxamide derivatives reported in the evidence. Key comparisons include:
2-Chlorophenyl Substituents
- Compound A4 (): N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Differs in the quinazoline moiety (4-oxo-3,4-dihydro vs. 4-amino), reducing hydrogen-bonding capacity compared to the target compound. Melting point: 197.9–199.6°C; yield: 45.2% .
- Compound A25 () : N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
Trifluoromethyl and Methoxy Substituents
Role of the Quinazoline Moiety
The 4-aminoquinazolin-2-yl group in the target compound distinguishes it from analogues with 4-oxo-3,4-dihydroquinazolin-2-yl (e.g., ).
- Hydrogen Bonding: The NH₂ group can act as both a hydrogen bond donor and acceptor, whereas the oxo group primarily acts as an acceptor.
- Stability: The oxo group in dihydroquinazoline derivatives may confer rigidity, while the amino group could increase susceptibility to metabolic oxidation.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the quinazoline and piperazine moieties. Critical parameters include:
- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
- Solvent selection : Dichloromethane (DCM) or ethanol is preferred for solubility and stability, with triethylamine (TEA) as a catalyst to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., silica gel, eluting with 5–10% methanol in DCM) or recrystallization from ethanol/water mixtures improves purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for CHClNO: 496.16 g/mol) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. How can researchers design initial biological screening assays to evaluate the compound’s potential therapeutic activities?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors, given the piperazine core) using HEK293 cells expressing cloned receptors .
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) via fluorometric or colorimetric readouts .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to identify anti-proliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups influencing biological activity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications (e.g., replacing 2-chlorophenyl with 4-fluorophenyl or altering the quinazoline amino group). Compare bioactivity profiles .
- Pharmacophore mapping : Use X-ray crystallography (e.g., as in ) or molecular docking to identify binding motifs. For example, the 4-aminoquinazolin-2-yl group may hydrogen bond with kinase ATP pockets .
- Data correlation : Statistically link structural changes to activity shifts (e.g., LogP changes affecting membrane permeability) .
Q. What strategies are recommended for resolving contradictions in pharmacological data obtained from different assay models?
- Methodological Answer :
- Assay standardization : Control variables like cell type (primary vs. immortalized), incubation time, and ATP concentration in kinase assays .
- Orthogonal validation : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in neuronal vs. cancer models due to target expression levels) .
Q. What computational methods are suitable for predicting the compound’s binding modes with target receptors, and how can these be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with crystallized targets (e.g., EGFR or 5-HT). Focus on piperazine’s role in hydrophobic pocket engagement .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Experimental validation : Mutagenesis of predicted binding residues (e.g., Ala-scanning in the receptor’s active site) followed by SPR or ITC to measure affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
